ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of indole, which is a heterocyclic compound commonly used in medicinal chemistry . It also contains a thiourea group, which is known to have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various reagents . For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .Physical and Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound would be a solid at room temperature . Other physical and chemical properties would depend on the specific structure of the compound .Scientific Research Applications
Regioselective Synthesis
A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were efficiently synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method significantly reduced reaction times and achieved high yields (Machado et al., 2011).
Complex Compound Formation
The compound is utilized in a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, leading to the formation of a well-characterized compound. This synthesis route is supported by elemental analysis, IR, 1H-NMR, and mass spectral studies (Viveka et al., 2012).
Synthesis of Heterocycles
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is used as a building block for the synthesis of new heterocycles. The prepared products show potential anticancer activity against certain human cancer cell lines, highlighting the compound's role in medicinal chemistry (Abdel-Motaal et al., 2020).
Allosteric Modulation
The compound has been investigated for its pharmacological properties, such as its role in allosteric modulation of receptors. This research provides insights into the compound's potential therapeutic applications and its interaction with biological systems (Price et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate” are currently unknown. This compound is structurally similar to other indole derivatives, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
Similar compounds are primarily metabolized by the liver and excreted via the kidneys . The bioavailability of this compound would depend on factors such as its solubility, stability, and permeability across biological membranes.
Result of Action
Based on its structural similarity to other indole derivatives, it may have a wide range of biological activities .
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[(3,4-dichlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-25-17(24)16-15(11-5-3-4-6-14(11)22-16)23-18(26)21-10-7-8-12(19)13(20)9-10/h3-9,22H,2H2,1H3,(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAFPYZTNGPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.